N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
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Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a bicyclic heterocyclic compound. It is a fused ring system made up of a benzene ring and a thiazole ring. Thiazole is a five-membered ring with one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reaction takes place .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact molecular structure. Generally, these compounds are solid at room temperature .Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to target the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This results in the inhibition of the growth and proliferation of the bacteria.
Biochemical Pathways
It can be inferred that the compound interferes with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This disruption in the cell wall biosynthesis pathway leads to the inhibition of bacterial growth and proliferation.
Pharmacokinetics
A study on similar benzothiazole derivatives suggests that they exhibit a favorable pharmacokinetic profile .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis pathway, leading to the death of the bacteria.
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-23-9-7-14(22-23)17(25)24(11-12-4-3-8-20-10-12)18-21-16-13(19)5-2-6-15(16)26-18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBOHRHADJOECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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